5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazolo[1,5-a]pyrazine intermediates, followed by their coupling under controlled conditions. Key reagents include thiophene derivatives, methylating agents, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its heterocyclic rings are of particular interest for their potential bioactivity.
Medicine: The compound’s structure suggests potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature lends itself to applications in organic electronics and photonics.
Mechanism of Action
The mechanism by which 5-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Cyclopropanecarboxylic acid derivatives: Known for their high affinity for sigma receptors.
Uniqueness: What sets 5-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE apart is its intricate structure, combining multiple heterocyclic rings
Properties
Molecular Formula |
C19H14N4O2S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C19H14N4O2S2/c1-12-14(20-18(25-12)17-5-3-9-27-17)11-22-6-7-23-15(19(22)24)10-13(21-23)16-4-2-8-26-16/h2-10H,11H2,1H3 |
InChI Key |
OSKSRRDLILOEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Origin of Product |
United States |
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